1'-Methyl-4'-(thiophen-2-yl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione
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Overview
Description
Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chromanone moiety, a pyrrolidine ring, and an oxindole unit, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole typically involves multi-step organic reactions. The process may start with the preparation of the chromanone core, followed by the introduction of the pyrrolidine ring and the oxindole unit. Common reagents used in these reactions include aldehydes, ketones, amines, and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro compounds with different substituents or ring structures. Examples might include spirooxindoles, spirochromanones, and spirothienyl derivatives.
Uniqueness
What sets Chroman-4’-one-3’-spiro-3-N-methyl-4-(2-thienyl)-pyrrolidine-2-spiro-3"-oxindole apart is its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
InChI |
InChI=1S/C24H20N2O3S/c1-26-13-17(20-11-6-12-30-20)23(14-29-19-10-5-2-7-15(19)21(23)27)24(26)16-8-3-4-9-18(16)25-22(24)28/h2-12,17H,13-14H2,1H3,(H,25,28) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREXOOXCKFMSFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CS6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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